Lipophilicity Advantage Over the But-2-enoate Analog: +1.0 Log Unit XLogP3-AA
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate exhibits an XLogP3-AA of 4.3, compared to 3.3 for the direct but-2-enoate analog (ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate, CAS 7148-59-6), representing a +1.0 log unit increase in predicted lipophilicity . This differential arises solely from the two-carbon chain extension in the hex-2-enoate scaffold.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | Ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate (CAS 7148-59-6); XLogP3-AA = 3.3 |
| Quantified Difference | Δ XLogP3-AA = +1.0 (30% relative increase) |
| Conditions | PubChem computed property (release 2021.05.07); in silico prediction. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, making this compound a more suitable choice for intracellular target engagement or blood-brain barrier penetration without additional structural modifications.
- [1] PubChem. Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate. Computed Properties. XLogP3-AA = 4.3. View Source
- [2] PubChem. (E)-Ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate. Computed Properties. XLogP3-AA = 3.3. View Source
